1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C26H30Cl2N2O2 and its molecular weight is 473.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds with similar chemical structures have been synthesized and evaluated for their potential pharmacological activities. For example, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were investigated for their antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method, respectively (J. Kumar et al., 2017).
Asymmetric Synthesis of Drugs
Efficient asymmetric synthesis methods have been explored for drugs that share a similar piperazine moiety. One study describes a straightforward synthesis approach for an anxiolytic drug, highlighting the importance of chiral intermediates for drug development (A. Narsaiah & B. Nagaiah, 2010).
Antidepressant Drug Development
Research has been conducted on new derivatives with action at 5-HT1A serotonin receptors and serotonin transporter, aiming to find new classes of antidepressant drugs. Such studies involve the synthesis of compounds with dual activity to explore potent antidepressant agents with new mechanisms of action (J. Martínez et al., 2001).
Alpha-Adrenoceptor Affinity
Some 1,4-substituted piperazine derivatives were synthesized and evaluated for their affinity toward alpha 1- and alpha 2-receptors, showing promising results for alpha 1-antagonistic properties. This research is indicative of the potential cardiovascular applications of compounds with a similar structural framework (H. Marona et al., 2011).
Antitumor and Antimalarial Applications
The synthesis and evaluation of piperazine-based tertiary amino alcohols and their dihydrochlorides have been explored for their antitumor activity, particularly focusing on the effect on tumor DNA methylation in vitro (N. Hakobyan et al., 2020). Additionally, piperazine and pyrrolidine derivatives were synthesized and tested for their antiplasmodial activity against Plasmodium falciparum, contributing to the search for new antimalarial agents (A. Mendoza et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O2.ClH/c1-20-7-10-23(27)17-26(20)29-15-13-28(14-16-29)18-24(30)19-31-25-11-8-22(9-12-25)21-5-3-2-4-6-21;/h2-12,17,24,30H,13-16,18-19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGCQTLWIMVMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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